molecular formula C15H18N2O3 B1367651 2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione

2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione

Cat. No.: B1367651
M. Wt: 274.31 g/mol
InChI Key: HXANTTQCFUDSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

The synthesis of 2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site . This interaction can influence dopamine signaling pathways, which are crucial in the regulation of mood, movement, and cognition. Additionally, its ability to inhibit β-amyloid protein aggregation suggests a mechanism involving the disruption of amyloid fibril formation .

Comparison with Similar Compounds

2-[2-(4-Hydroxy-piperidin-1-yl)-ethyl]-isoindole-1,3-dione can be compared with other similar compounds such as 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione . While both compounds share the isoindoline-1,3-dione scaffold, their substituents and functional groups differ, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-[2-(4-hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C15H18N2O3/c18-11-5-7-16(8-6-11)9-10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4,11,18H,5-10H2

InChI Key

HXANTTQCFUDSOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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